molecular formula C11H11NO2 B1443969 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde CAS No. 1343210-73-0

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No.: B1443969
CAS No.: 1343210-73-0
M. Wt: 189.21 g/mol
InChI Key: CWISRZZNBDVBIW-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (also known as this compound or 1-methyl-2-oxo-1,2,3,4-THQ-6-carbaldehyde) is a heterocyclic compound that is widely used in the synthesis of various organic compounds. It is a versatile compound that has been used in the synthesis of a range of pharmaceuticals, agrochemicals, and other industrial products. The compound has also been used in the synthesis of a variety of biologically active compounds, including antibiotics, antiviral agents, and anticancer agents.

Scientific Research Applications

Chemical Synthesis and Characterization

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and its derivatives have been extensively studied for their unique chemical properties and potential applications. For instance, the synthesis and characterization of novel Cu(II) complexes involving similar quinoline carbaldehyde compounds have shown significant cytotoxicity against human tumor cells, highlighting their potential in cancer therapy (Ramachandran et al., 2020). These complexes have demonstrated the ability to circumvent cisplatin resistance, offering new avenues for cancer treatment.

Biological Activity

In the realm of anticoagulant research, derivatives of quinoline carbaldehyde have been synthesized to evaluate their inhibitory activity against blood coagulation factors Xa and XIa, showcasing their potential as anticoagulant agents (Potapov et al., 2021). This highlights the compound's relevance in developing new therapeutic agents for preventing and treating thrombotic disorders.

Catalytic Applications

The study of ruthenium(II) complexes encompassing 2-oxo-1,2-dihydroquinoline-3-carbaldehyde substituted thiosemicarbazone ligands has revealed their potential as catalysts in the dehydrogenative synthesis of amides (Selvamurugan et al., 2017). This work opens up new possibilities for utilizing these compounds in organic synthesis and industrial applications, where efficient and eco-friendly catalysts are continually sought after.

Antidyslipidemic and Antioxidative Activities

Research has also uncovered the antidyslipidemic and antioxidative activities of 8-hydroxyquinoline derivatives, which are structurally related to this compound. These novel keto-enamine Schiff's bases have shown promise in vitro and in vivo, suggesting a potential role in managing dyslipidemia and oxidative stress-related conditions (Sashidhara et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde are currently unknown

Mode of Action

It is known that similar compounds can undergo [1,5]-hydride shift and subsequent cyclization , which may play a role in its interaction with its targets.

Biochemical Pathways

Related compounds have been shown to have neuroprotective action against neurotoxicity , suggesting that this compound may also interact with neurological pathways.

Result of Action

Related compounds have demonstrated neuroprotective effects , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of similar compounds has been shown to be affected by temperature . .

Properties

IUPAC Name

1-methyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-10-4-2-8(7-13)6-9(10)3-5-11(12)14/h2,4,6-7H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWISRZZNBDVBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343210-73-0
Record name 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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